molecular formula C13H9FN2S B2533589 6-(4-Fluorophenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile CAS No. 252059-95-3

6-(4-Fluorophenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile

Cat. No.: B2533589
CAS No.: 252059-95-3
M. Wt: 244.29
InChI Key: DYHAWXBFWPONDW-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile is an organic compound with the molecular formula C13H9FN2S. This compound features a pyridine ring substituted with a fluorophenyl group, a methylsulfanyl group, and a carbonitrile group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is added through a thiolation reaction, often using methylthiolating agents.

    Incorporation of the Carbonitrile Group: The carbonitrile group is introduced via a cyanation reaction, typically using cyanating agents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(4-Fluorophenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to target proteins, while the methylsulfanyl and carbonitrile groups can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile
  • 6-(4-Bromophenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile
  • 6-(4-Methylphenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile

Uniqueness

6-(4-Fluorophenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-methylsulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2S/c1-17-13-10(8-15)4-7-12(16-13)9-2-5-11(14)6-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHAWXBFWPONDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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